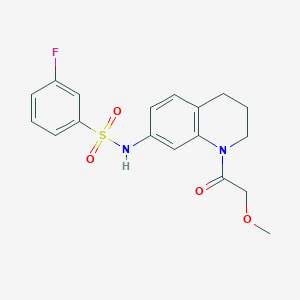

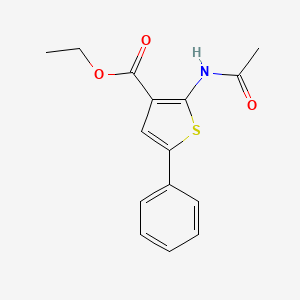

3-(3-(benzyloxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

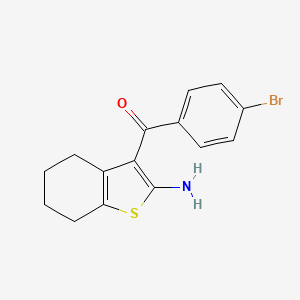

The synthesis of such a compound would likely involve the coupling of the appropriate benzyloxyphenyl propanoic acid derivative with a tetrahydro-2H-pyran-4-ylthioethylamine . The exact methods would depend on the specific substituents and protecting groups used.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide could participate in hydrolysis or condensation reactions, while the thioether could be oxidized. The tetrahydropyran ring could also potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic ring could contribute to its UV-visible absorption properties .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Chiral Isomers and Biological Activity : The study of chiral isomers of certain compounds, including detailed synthesis routes and their biological activity, provides insights into the structural importance in drug design and development. The difference in activity between chiral isomers has been highlighted, suggesting potential areas of research for related compounds (Temple & Rener, 1992).

Novel Synthetic Routes : Research on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, and their evaluation for anti-bacterial, antifungal, and anti-inflammatory activities suggests the diverse potential of such compounds in pharmaceutical applications (Kendre et al., 2015).

Anti-Tumor Agents : A study focused on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, reveals the compound's potential in cancer treatment (Gomha et al., 2016).

Chemical Synthesis and Characterization

Celecoxib Derivatives : Research on synthesizing celecoxib derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities underscores the versatility of specific chemical frameworks in addressing a range of health conditions (Küçükgüzel et al., 2013).

Immunomodulating Activity : The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for their immunomodulating activity highlight the potential of such compounds in enhancing host-mediated defenses against diseases (Doria et al., 1991).

Propriétés

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(3-phenylmethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3S/c25-23(24-13-16-28-22-11-14-26-15-12-22)10-9-19-7-4-8-21(17-19)27-18-20-5-2-1-3-6-20/h1-8,17,22H,9-16,18H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIULRUHORNFAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2410837.png)

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)

![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)